2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one
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Overview
Description
2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[44]nonan-3-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one typically involves a multi-step process. One common synthetic route includes the reaction of 5-arylidene-1-methyl-2-thiohydantoins with nitrile imines, generated in situ from hydrazonyl chlorides. This reaction proceeds via a [3+2] cycloaddition mechanism at the C=C and C=S dipolarophiles in the thiohydantoin moiety, resulting in the formation of thioxo-tetraazaspiro[4.4]nonenones and thia-tetraazaspiro[4.4]nonenones .
Chemical Reactions Analysis
2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.
Substitution: The thiazole ring is reactive towards nucleophilic and electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound’s reactivity and structural properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound can modulate biochemical pathways by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one can be compared with other similar compounds, such as:
Thioxo-tetraazaspiro[4.4]nonenones: These compounds share a similar spirocyclic structure but differ in the presence of a thioxo group.
Thia-tetraazaspiro[4.4]nonenones:
Properties
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,7-diazaspiro[4.4]nonan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-9-14-10(6-17-9)5-15-8-12(4-11(15)16)2-3-13-7-12/h6,13H,2-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFONTYAAYCDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CC3(CCNC3)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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